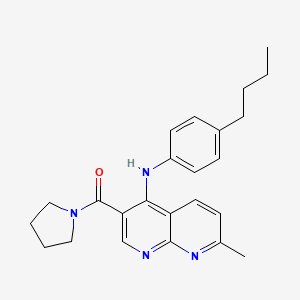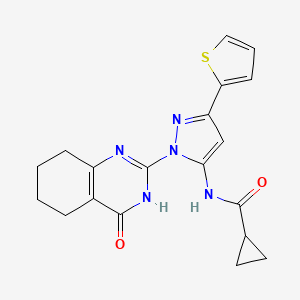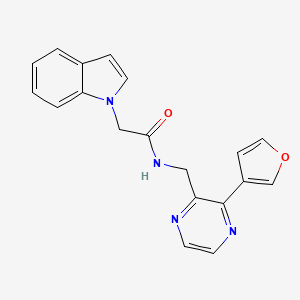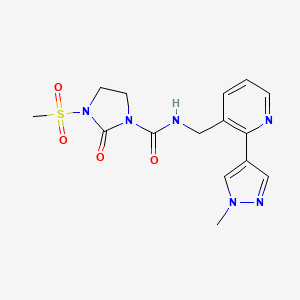![molecular formula C22H20F3N3O B2383249 N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide CAS No. 620543-83-1](/img/structure/B2383249.png)
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide” is a chemical compound . It is a white solid and is soluble in most organic solvents . The compound is unstable to aqueous conditions and prolonged exposure to silica or alumina .
Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 36–38°C . It is soluble in most organic solvents . The compound is unstable to aqueous conditions and prolonged exposure to silica or alumina . It is stable at −20°C for 8 weeks, but long-term storage at −78°C is recommended to preserve purity . Above 55°C, noticeable degradation occurs within an hour .Applications De Recherche Scientifique
Chain-Growth Polycondensation and Block Copolymer Synthesis
Research by Yokozawa et al. (2002) demonstrated the synthesis of well-defined poly(p-benzamide) with low polydispersity and the creation of a block copolymer containing this aramide. This study highlights the utility of specific synthesis approaches for creating polymers with precise molecular weight control, which could be critical in materials science for developing new polymer-based materials with tailored properties (Yokozawa et al., 2002).
Electrochemical Synthesis of Heterocycles
Qian et al. (2017) introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, important compounds in pharmaceuticals and organic materials, through TEMPO-catalyzed electrolytic C–H thiolation. This method represents a significant advancement in the green synthesis of heterocyclic compounds, offering a more environmentally friendly alternative to traditional synthesis techniques (Qian et al., 2017).
Coordination Networks and Nonlinear Optical Properties
Liao et al. (2013) explored the hydrothermal synthesis method to combine tetrazolate-yl acylamide tectons with cadmium dichloride, leading to crystalline coordination networks with significant second harmonic generation (SHG) efficiencies. This research underlines the potential of these materials in the field of nonlinear optics, which could be pivotal for developing new optical devices (Liao et al., 2013).
Antiplasmodial Activities of Acyl Derivatives
Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines against Plasmodium falciparum, revealing the importance of the acyl moiety's nature on the activity. This study is crucial for medicinal chemistry, suggesting new pathways for developing antimalarial drugs (Hermann et al., 2021).
Synthesis of Benzothiazole Derivatives as Corrosion Inhibitors
Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effect against steel in HCl solution. The study provides insights into the applications of organic compounds in protecting metals from corrosion, highlighting their potential in industrial applications (Hu et al., 2016).
Safety and Hazards
Orientations Futures
N-trifluoromethyl azoles have excellent aqueous stability and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues . They can serve as bioisosteres of N-iso-propyl and N-tert-butyl azoles . Consequently, N-trifluoromethyl azoles are valuable substructures to be considered in medicinal chemistry .
Propriétés
IUPAC Name |
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBBTNPMAKJEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)







![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)